fimZ protein
Description
FimZ is a DNA-binding regulatory protein in Salmonella enterica serovar Typhimurium that serves as the principal activator of type 1 fimbriae (T1F) expression . It belongs to the NarL family of two-component response regulators but lacks a canonical receiver domain, suggesting a unique activation mechanism . FimZ directly binds to the fimA promoter (encoding the major fimbrial subunit) to initiate transcription . Its activity is modulated by phosphorylation at residue D56, though the associated kinase remains unidentified . Beyond T1F regulation, FimZ interfaces with virulence systems such as SPI-1 (invasion genes) and flagellar biosynthesis, acting as a molecular switch between adhesion and motility .
Properties
CAS No. |
138160-43-7 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Synonyms |
fimZ protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of FimZ with Similar Regulatory Proteins
FimZ vs. FimY
- Functional Roles :
- Mechanistic Differences: FimY cannot activate fimA independently but amplifies FimZ activity through mutual promoter cross-activation (fimY ↔ fimZ) . FimZ overexpression bypasses FimY dependency, indicating hierarchical dominance .
Data Summary :
Protein Binding Target Regulation of fimA Dependency FimZ fimA promoter Direct activation Independent FimY fimZ promoter Indirect via FimZ Requires FimZ
FimZ vs. FimW
- Functional Roles :
- Mechanistic Antagonism :
- Impact on Fimbriation: Condition fimA Expression Level Wild-type FimZ High (Basal activation) ΔFimW mutant 4–8× higher FimZ overexpression Hyper-fimbriated, non-motile
FimZ vs. Lrp and H-NS
- Functional Roles :
- Regulatory Dynamics :
FimZ vs. FliZ (Flagellar Regulator)
Integrated Regulatory Network and Functional Implications
FimZ operates within a complex network balancing adhesion, invasion, and motility (Table 1):
Table 1: FimZ-Dependent Regulation of Virulence Pathways
Q & A
Q. What is the primary regulatory role of FimZ in Salmonella enterica virulence mechanisms?
FimZ acts as a transcriptional regulator controlling the expression of type 1 fimbriae (adhesion structures) and flagella (motility structures). It directly activates the fimA promoter while repressing the flhDC operon, which governs flagellar synthesis. This dual regulation creates a "stick or swim" phenotypic switch critical for infection cycles . Methodologically, this was established using PfimA-lacZ transcriptional fusions, motility assays in soft agar, and yeast agglutination tests to quantify fimbriae production .
Q. How do Lrp and H-NS interact with FimZ to regulate type 1 fimbriae expression?
Lrp (leucine-responsive regulatory protein) binds to AT-rich regions of the fimZ promoter, antagonizing the global repressor H-NS. At low concentrations, Lrp activates fimZ transcription, enabling FimZ to stimulate fimA. At high concentrations, Lrp represses fimA by competing with FimZ for promoter binding. H-NS silences fimZ under non-permissive conditions. Key methods include electrophoretic mobility shift assays (EMSAs) with purified Lrp/H-NS proteins and site-directed mutagenesis of promoter motifs .
Q. What environmental signals influence FimZ-mediated regulation?
Nutrient availability (e.g., leucine levels) modulates Lrp concentration, which indirectly controls FimZ activity. Oxidative stress (e.g., H₂O₂ exposure) downregulates FimZ-dependent fimbriae production, as shown in transcriptomic studies comparing wild-type and fimZ mutants under stress conditions . Experimental approaches involve growth in defined media (e.g., M9 minimal media with leucine titration) and RNA-seq profiling .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in FimZ’s dual regulatory roles?
Discrepancies arise from context-dependent Lrp concentrations and promoter occupancy. For example, FimZ activates fimA but represses flhDC. To address this, researchers use:
- Chromatin immunoprecipitation (ChIP) to map FimZ binding sites across the genome.
- Quantitative PCR to measure fimA and flhDC expression under varying Lrp levels.
- Fluorescence anisotropy assays to assess competitive binding between FimZ and Lrp at shared promoter regions .
Q. How can systems biology models elucidate FimZ’s regulatory network?
Computational models integrating transcriptomic and proteomic data predict FimZ’s cross-talk with virulence pathways (e.g., SPI-1 invasion genes). For instance:
- Boolean network modeling simulates FimZ’s role in the hilA (SPI-1) regulatory cascade.
- Stochastic simulations account for noise in Lrp-FimZ interactions during host-cell adhesion. These models are validated using fimZ knockout strains in murine infection models .
Q. What methodologies validate FimZ-DNA interactions in vitro?
- Electrophoretic mobility shift assays (EMSAs) with purified FimZ protein and fluorescently labeled fimA promoter DNA.
- DNase I footprinting to identify precise binding motifs (e.g., AT-rich sequences in PfimA).
- Surface plasmon resonance (SPR) to quantify binding kinetics and affinity under varying ionic conditions .
Q. How does FimZ contribute to oxidative stress adaptation in Salmonella?
fimZ mutants exhibit increased sensitivity to H₂O₂ and sulfate stress, linked to dysregulation of sodA (superoxide dismutase) and katG (catalase). Researchers employ:
- Disk diffusion assays with reactive oxygen species (ROS)-generating agents.
- GFP transcriptional reporters fused to stress-response promoters (e.g., oxyR).
- Metabolomic profiling to track redox balance in fimZ mutants .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., FimZ’s activation/repression of fimA), replicate experiments under standardized conditions (e.g., controlled Lrp levels) and use statistical tools like ANOVA to assess variability .
- Data Integration : Combine structural (e.g., AlphaFold-predicted FimZ conformations) and functional data (e.g., transcriptomics) to build holistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
